Methyl 4-chloro-3-iodoquinoline-6-carboxylate
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Overview
Description
Methyl 4-chloro-3-iodoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H7ClINO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-iodoquinoline-6-carboxylate typically involves the halogenation of quinoline derivatives. One common method includes the iodination of 4-chloroquinoline-6-carboxylic acid, followed by esterification to form the methyl ester. The reaction conditions often involve the use of iodine and a suitable oxidizing agent in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-iodoquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-chloro-3-iodoquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-iodoquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring system is known to intercalate with DNA, potentially disrupting cellular processes and leading to anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroquinoline-6-carboxylic acid
- 3-Iodoquinoline-6-carboxylic acid
- Methyl 4-chloroquinoline-6-carboxylate
Uniqueness
Methyl 4-chloro-3-iodoquinoline-6-carboxylate is unique due to the presence of both chlorine and iodine atoms on the quinoline ring. This dual halogenation provides distinct reactivity and potential for further functionalization compared to similar compounds .
Biological Activity
Methyl 4-chloro-3-iodoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C₁₂H₈ClI N O₂ |
Molecular Weight | 303.55 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The presence of halogen substituents (chlorine and iodine) in its structure is believed to enhance its biological activity by modulating its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For example, studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated an MIC of 1 × 10⁻⁶ mg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It exhibits cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
Table: Anticancer Activity
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 22.7 |
HCT116 | 30.98 |
HeLa | 4.12 |
The compound's mechanism of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antiviral Activity
Recent studies have suggested that compounds with a quinoline backbone may possess antiviral properties. This compound has been investigated for its potential against viral infections, including those caused by influenza viruses.
Research Findings:
In vitro studies have shown that this compound can inhibit the growth of H5N1 influenza virus with a significant reduction in cytotoxicity, indicating a favorable therapeutic window for antiviral applications .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups like chlorine and iodine enhances lipophilicity and reactivity, which are critical for interaction with biological targets.
Key Observations:
- Electron-Withdrawing Effects: The halogens increase the electrophilicity of the quinoline ring, facilitating nucleophilic attack by biological macromolecules.
- Lipophilicity: Enhanced lipophilicity improves membrane permeability, allowing better cellular uptake.
Properties
IUPAC Name |
methyl 4-chloro-3-iodoquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClINO2/c1-16-11(15)6-2-3-9-7(4-6)10(12)8(13)5-14-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESSZNVRUDIEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN=C2C=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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